ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate
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Overview
Description
Compounds with structures similar to the one you provided often belong to the class of benzodiazepines . Benzodiazepines are a type of medication known as tranquilizers, which are commonly prescribed for anxiety, insomnia, seizures, and muscle spasms .
Synthesis Analysis
The synthesis of benzodiazepines involves the condensation of benzene and diazepine . The specific methods can vary depending on the exact structure of the desired compound .Molecular Structure Analysis
Benzodiazepines are characterized by a benzene ring fused to a diazepine ring . This creates a bicyclic structure with various substituents that can significantly influence the compound’s properties .Chemical Reactions Analysis
Benzodiazepines can undergo various chemical reactions, including hydrolysis and oxidation . The exact reactions depend on the specific structure and substituents of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of benzodiazepines can vary widely depending on their specific structure and substituents . They are generally crystalline solids at room temperature and are soluble in organic solvents .Scientific Research Applications
Stereospecific Microbial Reduction
The microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, closely related to the compound , by Candida parapsilosis and Pichia methanolica has been studied for its high diastereo- and enantioselectivities, producing ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate and ethyl trans-(3R,4S)-1-benzyl-3R-hydroxy-piperidine-4S-carboxylate as products. This research highlights the potential for utilizing microbial processes in the stereospecific synthesis of complex organic compounds, which could be relevant for the production of pharmaceutical intermediates and fine chemicals (Guo et al., 2006).
Heterocyclic Compound Synthesis
Ethyl 4,4-difluoro-4-phenoxyacetoacetate, structurally similar to the compound of interest, has been used as a precursor in the synthesis of various heterocyclic compounds, including 6-hydroxypyrimidine and 1,3-dihydro-1,5-benzodiazepin-2-one derivatives. This research demonstrates the versatility of such precursors in the design and development of new biologically active heterocycles, potentially applicable in medicinal chemistry and drug discovery (Solodukhin et al., 2004).
Microwave-Assisted Amidation
Microwave-assisted amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, which shares a functional group similarity with the compound , with primary aliphatic amines, including piperidine, has been explored to produce carboxamides in good yields. This method illustrates the efficiency of microwave-assisted reactions in the synthesis of amide derivatives, which are key functional groups in many pharmaceuticals and organic materials (Milosevic et al., 2015).
Protected Amino Acid Derivatives
The synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, which are building blocks for the synthesis of edeine analogs, involves steps that could be relevant for modifying the compound . These methods demonstrate the importance of stereochemistry and protecting group strategies in the synthesis of complex organic molecules, especially those intended for use in peptide and nucleotide chemistry (Czajgucki et al., 2003).
Schiff and Mannich Base Formation
The synthesis of Schiff and Mannich bases from ethyl imidate hydrochlorides and ethoxycarbonylhydrazones, followed by treatment with hydrazine hydrate, is a notable example of functional group transformations that could be applied to the compound . These reactions are fundamental in organic synthesis and are widely used in the preparation of compounds with potential pharmacological activities (Bekircan & Bektaş, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-2-28-20(27)13-6-5-11-23(12-13)17(24)10-9-16-19(26)21-15-8-4-3-7-14(15)18(25)22-16/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3,(H,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEOFHHLRUWDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate |
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